N-Isopropyl Carvedilol is a chemical compound derived from Carvedilol, which is a nonselective beta-adrenergic antagonist primarily utilized in the management of cardiovascular conditions, including hypertension and heart failure. The introduction of an N-isopropyl group to the Carvedilol structure is anticipated to modify its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy. This compound serves as a valuable model in pharmacological studies to explore the effects of structural modifications on beta-adrenergic antagonists.
N-Isopropyl Carvedilol belongs to the class of beta-blockers and is categorized under adrenergic antagonists. Its structural modifications suggest potential variations in receptor affinity and metabolic pathways compared to its parent compound, Carvedilol.
The synthesis of N-Isopropyl Carvedilol typically involves the introduction of an isopropyl group to the nitrogen atom of Carvedilol. This process can be achieved through various synthetic routes, with the following being a common approach:
In industrial settings, the synthesis is scaled up using large reactors, with purification techniques such as crystallization, filtration, and chromatography employed to ensure product quality. Rigorous quality control measures are implemented to meet pharmaceutical standards.
N-Isopropyl Carvedilol has a complex molecular structure characterized by its beta-blocking properties. The molecular formula is , indicating a significant number of carbon and hydrogen atoms that contribute to its pharmacological activity.
The compound's structural features include:
N-Isopropyl Carvedilol undergoes several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for N-Isopropyl Carvedilol involves its interaction with adrenergic receptors. It acts primarily by blocking beta-adrenergic receptors, which leads to decreased heart rate and contractility, ultimately resulting in lowered blood pressure. Additionally, it may influence various cellular signaling pathways through receptor interactions.
Upon binding to beta-adrenergic receptors, N-Isopropyl Carvedilol inhibits the action of catecholamines (such as adrenaline), thereby modulating cardiovascular responses. This mechanism contributes to its therapeutic effects in managing heart failure and hypertension.
Relevant data includes:
N-Isopropyl Carvedilol has several applications across different scientific fields:
N-Isopropyl Carvedilol (chemical name: 1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl(propan-2-yl)amino]propan-2-ol) shares carvedilol’s core carbazole-phenoxypropanolamine architecture but features an isopropyl substitution on the terminal nitrogen atom. This modification alters its physicochemical properties while retaining significant structural homology.
Key Molecular Properties:
The structural distinction from carvedilol (C₂₄H₂₆N₂O₄, MW 406.47 g/mol) lies in the replacement of the secondary amine hydrogen with an isopropyl group (–CH(CH₃)₂). This modification is confirmed through spectroscopic fingerprinting:
Table 1: Comparative Structural Attributes
Property | Carvedilol | N-Isopropyl Carvedilol |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₇H₃₂N₂O₄ |
Molecular Weight (g/mol) | 406.47 | 448.55 |
Nitrogen Substituent | –H | –CH(CH₃)₂ |
CAS Number | 72956-09-3 | 1246819-01-1 |
Table 2: Physicochemical Parameters
Parameter | Value |
---|---|
Appearance | Neat solid |
Storage Temperature | +4°C |
Solubility Profile | Lipophilic (organic solvents) |
Spectral Identification | HPLC-UV, MS, NMR |
Synthetic routes typically involve:
N-Isopropyl Carvedilol is classified as a process-related impurity arising during carvedilol synthesis. Its control is mandated by major pharmacopeias (USP, EP, BP) due to potential impacts on drug efficacy and safety.
Regulatory Significance:
Analytical Detection Challenges:
The structural similarity to carvedilol necessitates specialized chromatographic methods for resolution:
Table 3: Pharmacopeial Analytical Methods for Impurity Detection
Pharmacopeia | Method | Column | Detection | Key Resolved Impurities |
---|---|---|---|---|
USP Procedure 1 | Isocratic HPLC | L7 (C18) | 220/240 nm | Related Compounds A–E, Bisalkyl derivative |
USP Procedure 2 | Gradient HPLC | L68 (polar C18) | 240 nm | N-Isopropylcarvedilol, Biscarbazole, Related A–C, F |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: